![molecular formula C7H13Cl2N3S B012610 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride CAS No. 104617-48-3](/img/structure/B12610.png)
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions and subsequent functionalization. Researchers have explored various synthetic routes to obtain 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives. These methods often utilize starting materials such as thioamides and cyclic ketones. Detailed experimental procedures and optimization strategies are documented in the literature .
Molecular Structure Analysis
The molecular structure of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride reveals its bicyclic nature. The benzothiazole ring and the diamine group contribute to its overall stability and reactivity. Computational studies, including density functional theory (DFT) calculations, have provided insights into its electronic properties and conformational preferences .
Scientific Research Applications
Dual Kinase Inhibitors
This compound has been used in the design, synthesis, and evaluation of novel dual kinase inhibitors of CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
DNA Gyrase B Inhibitors
The compound has been used in computer-aided structure-based optimization of derivatives that act as inhibitors of bacterial DNA gyrase B (GyrB) . A comprehensive analysis of the various molecular interactions that stabilize the molecular complexes was performed using combined theoretical techniques .
Nonlinear Optical Applications
The sulfate monohydrate salt of this compound acts as a good material for nonlinear optical (NLO) applications .
Corrosion Inhibitor
It has been used as a corrosion inhibitor for mild steel in an acidic medium .
Intermediate in Drug Synthesis
This compound serves as an intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist .
Potential Applications in Cancer Research
Given its role in inhibiting kinases that deactivate tumor suppressor proteins, there’s potential for this compound to be used in cancer research .
Mechanism of Action
Target of Action
The primary targets of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .
Mode of Action
This compound acts as an inhibitor of its targets. It binds to the active sites of GyrB, CK2, and GSK3β, preventing them from performing their normal functions . The compound’s interaction with these enzymes leads to changes in their activity, which can have significant effects on cellular processes.
Biochemical Pathways
The inhibition of GyrB affects the bacterial DNA replication process, potentially leading to the death of bacterial cells . On the other hand, the inhibition of CK2 and GSK3β prevents the phosphorylation of PTEN, which can lead to the reactivation of this tumor suppressor protein . This can have significant effects on cell proliferation and survival, particularly in cancer cells.
Result of Action
The inhibition of GyrB by 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride can lead to the death of bacterial cells, making it a potential antibacterial agent . The compound’s ability to inhibit CK2 and GSK3β and reactivate PTEN suggests that it could have potential as a cancer therapeutic .
Action Environment
The action of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride can be influenced by various environmental factors. For example, the compound’s stability and efficacy could be affected by temperature, pH, and the presence of other molecules in the environment
properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;;/h4H,1-3,8H2,(H2,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYXDZDBXNUPOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546340 | |
Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104617-48-3 | |
Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.